molecular formula C5H10ClN5 B8036494 5-[(2S)-Pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole HCl

5-[(2S)-Pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole HCl

Cat. No.: B8036494
M. Wt: 175.62 g/mol
InChI Key: XJSLLRDADMUYGJ-WCCKRBBISA-N
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Description

5-[(2S)-Pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride is a compound that features a pyrrolidine ring and a tetrazole ring. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while the tetrazole ring is a five-membered ring containing four nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex, which efficiently produces pyrrolidines . Another method includes the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of robust catalysts and efficient purification techniques is crucial in industrial settings to meet the demand for this compound in various applications.

Chemical Reactions Analysis

Types of Reactions

5-[(2S)-Pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the tetrazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups onto the tetrazole ring .

Scientific Research Applications

5-[(2S)-Pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2S)-Pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity due to its three-dimensional structure, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A derivative with a similar pyrrolidine ring structure.

    Pyrrolidine-2,5-diones: Compounds with additional functional groups on the pyrrolidine ring.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

5-[(2S)-Pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride is unique due to the presence of both the pyrrolidine and tetrazole rings, which confer distinct chemical and biological properties. The combination of these rings allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

5-[(2S)-pyrrolidin-2-yl]-2H-tetrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5.ClH/c1-2-4(6-3-1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSLLRDADMUYGJ-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NNN=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=NNN=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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